molecular formula C7H4F2O3 B067316 3,4-Difluoro-2-hydroxybenzoic acid CAS No. 189283-51-0

3,4-Difluoro-2-hydroxybenzoic acid

Cat. No. B067316
M. Wt: 174.1 g/mol
InChI Key: GWOOBUWKTOCYKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related difluorobenzoic acid compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis. These methods yield significant overall yields and demonstrate the versatility and controllability of reactions under various conditions (Zhang et al., 2020). Another approach for synthesizing difluorobenzoic acid derivatives employs polymer-assisted solution-phase synthesis, offering high purity of products without the need for chromatography (Hardcastle et al., 2001).

Molecular Structure Analysis

The molecular structures of related hydroxybenzoic acids have been determined by gas-phase electron diffraction and theoretical calculations. These studies reveal the influence of electrostatic effects over resonance hybrids in determining the structure of hydroxybenzoic acids (Aarset et al., 2008).

Chemical Reactions and Properties

Reactions involving difluorobenzoic acids can lead to a variety of products depending on the reagents and conditions. For instance, the reaction with hydroxylamine can yield novel RF-containing isoxazole and chromone derivatives through nucleophilic addition and subsequent cyclization (Sosnovskikh et al., 2008).

Physical Properties Analysis

Studies on related difluorobenzoic acids, employing experimental techniques and quantum chemical calculations, provide detailed insights into the molecular conformation, vibrational, and electronic transition analysis. These analyses help in understanding the structural properties, vibrational wavenumbers, and electronic properties of these molecules (Karabacak et al., 2011).

Chemical Properties Analysis

The electronic structure and absorption bands of difluorobenzoic acids have been thoroughly investigated. These studies offer insights into the charge transfer within the molecules and the impact of molecular structure on their chemical properties (Karabacak et al., 2011).

Scientific Research Applications

Biochemical Applications

3,4-Difluoro-2-hydroxybenzoic acid and its analogs have been studied for their roles in enzymatic reactions and protein dynamics. For instance, research on para-Hydroxybenzoate hydroxylase, a flavoprotein that catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate, sheds light on the complex behavior of proteins enabling specific catalysis through conformational rearrangements (Entsch, Cole, & Ballou, 2005). This research provides insights into the molecular mechanisms underpinning enzyme function, highlighting the significance of structural and dynamic aspects of proteins.

Environmental Impact and Degradation

The environmental fate, behavior, and degradation of compounds structurally related to 3,4-Difluoro-2-hydroxybenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), have been extensively reviewed. These compounds, used as preservatives in various consumer products, have been identified in aquatic environments, leading to concerns about their biodegradability and potential as endocrine disruptors. Studies focus on their occurrence, fate, and impact on the environment, emphasizing the need for detailed evaluations of their degradation pathways and environmental persistence (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity

Research into the antioxidant properties of hydroxybenzoic acid derivatives, including studies on their capacity to scavenge free radicals and protect against oxidative stress, is of great interest. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been applied to various compounds, including those structurally related to 3,4-Difluoro-2-hydroxybenzoic acid (Munteanu & Apetrei, 2021). These studies contribute to our understanding of how such compounds can mitigate oxidative damage, with implications for food preservation and the development of health supplements.

Toxicology and Safety Assessments

The toxicological profiles and safety assessments of compounds related to 3,4-Difluoro-2-hydroxybenzoic acid, particularly parabens, have been reviewed to understand their impact on human health. Despite their widespread use, there is ongoing research to evaluate their potential endocrine-disrupting effects and implications for public health policies. This includes assessing the mechanisms of action, exposure risks, and regulatory considerations to ensure safe use in consumer products (Darbre & Harvey, 2008).

Safety And Hazards

3,4-Difluoro-2-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3,4-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOOBUWKTOCYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374262
Record name 3,4-difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-hydroxybenzoic acid

CAS RN

189283-51-0
Record name 3,4-difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189283-51-0
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Synthesis routes and methods

Procedure details

1.76 g (0.01 mole) of 2,3,4-trifluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1,3-dimethyl-2-imidazolidinone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 150° C. for 2 hours to give rise to a reaction. After the completion of the reaction, part of 1,3-dimethyl-2-imidazolidinone was recovered. The resulting reaction mixture was diluted with 500 ml of water and then subjected to precipitation with a 10% aqueous hydrochloric acid solution. The resulting material was cooled in an ice bath. The resulting crystals were collected by filtration, washed with water, and dried to obtain 1.66 g of 3,4-difluorosalicylic acid. The isolated yield was 95.1% relative to the 2,3,4-trifluorobenzoic acid used.
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1.76 g
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20 mL
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500 mL
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